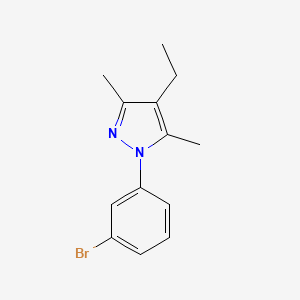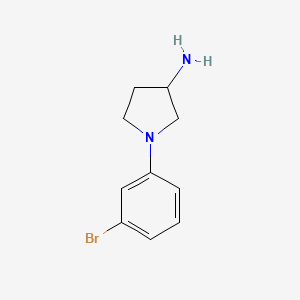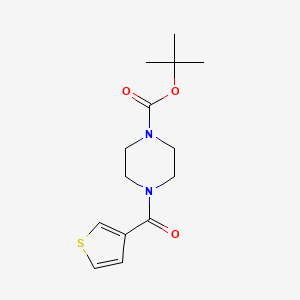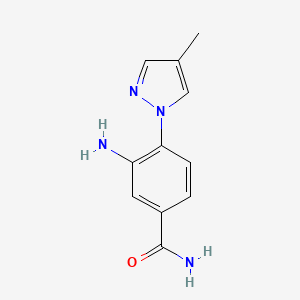![molecular formula C12H11N3O2 B1530254 3-{[(嘧啶-2-基)氨基]甲基}苯甲酸 CAS No. 1179835-68-7](/img/structure/B1530254.png)
3-{[(嘧啶-2-基)氨基]甲基}苯甲酸
描述
3-{[(Pyrimidin-2-yl)amino]methyl}benzoic acid is a chemical compound that features a pyrimidin-2-yl group attached to a benzoic acid moiety via an amino methyl linker
科学研究应用
3-{[(Pyrimidin-2-yl)amino]methyl}benzoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: The compound is being investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
Pharmacokinetics
- The compound’s lipophilicity affects its absorption. Lipophilic compounds can diffuse easily across cell membranes . It may distribute widely due to its lipophilic nature. Liver enzymes may metabolize it, possibly leading to inactive or active metabolites. It could be excreted via urine or bile.
生化分析
Biochemical Properties
The biochemical properties of 3-{[(Pyrimidin-2-yl)amino]methyl}benzoic acid are not well-documented in the literature. It has been suggested that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The cellular effects of 3-{[(Pyrimidin-2-yl)amino]methyl}benzoic acid are also not well-studied. It is possible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 3-{[(Pyrimidin-2-yl)amino]methyl}benzoic acid is not well-understood. It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways that 3-{[(Pyrimidin-2-yl)amino]methyl}benzoic acid is involved in are not well-understood. It is possible that it may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 3-{[(Pyrimidin-2-yl)amino]methyl}benzoic acid within cells and tissues are not well-documented. It is possible that it may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
The subcellular localization of 3-{[(Pyrimidin-2-yl)amino]methyl}benzoic acid and any effects on its activity or function are not well-understood. It is possible that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(Pyrimidin-2-yl)amino]methyl}benzoic acid typically involves the following steps:
Formation of the Pyrimidin-2-yl Amino Group: This can be achieved by reacting pyrimidin-2-ylamine with an appropriate halogenated compound.
Attachment to the Benzoic Acid Moiety: The resulting amino group is then reacted with benzoic acid or its derivatives to form the final compound.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
化学反应分析
Types of Reactions: 3-{[(Pyrimidin-2-yl)amino]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
相似化合物的比较
3-{[(Pyrimidin-2-yl)amino]methyl}benzoic acid is similar to other compounds that contain pyrimidin-2-yl and benzoic acid moieties. its unique structure and functional groups set it apart from these compounds. Some similar compounds include:
3-(Pyrimidin-2-yl)acrylic acid
3-Pyrimidin-2-yl-propionic acid
属性
IUPAC Name |
3-[(pyrimidin-2-ylamino)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-11(17)10-4-1-3-9(7-10)8-15-12-13-5-2-6-14-12/h1-7H,8H2,(H,16,17)(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTHLTZRUGYWCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CNC2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



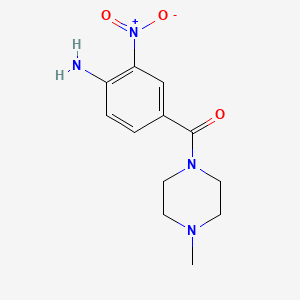

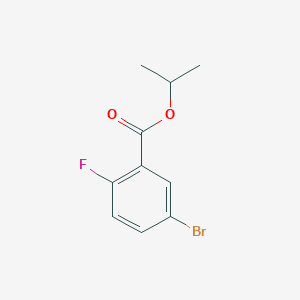
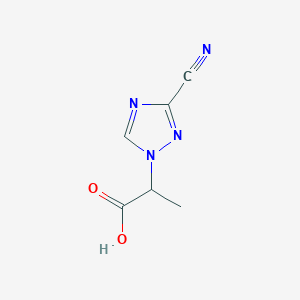

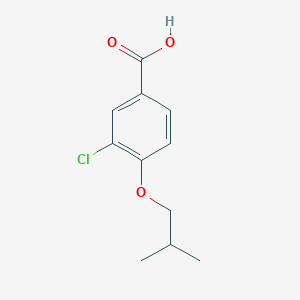
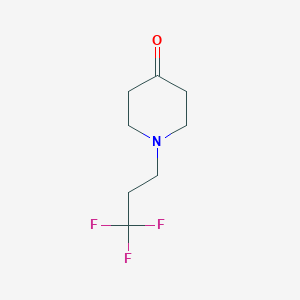
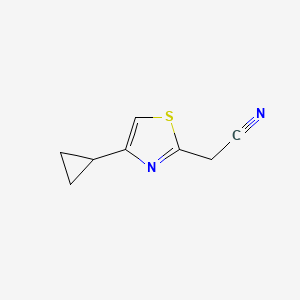
![2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B1530188.png)
